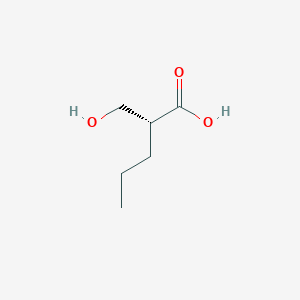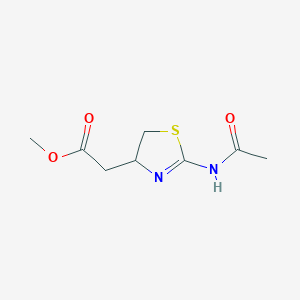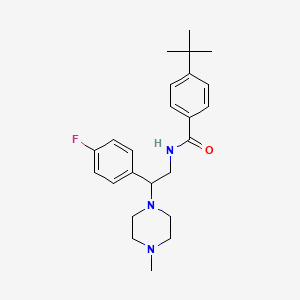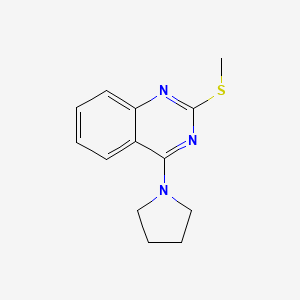![molecular formula C23H16BrN3 B2379738 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-45-3](/img/structure/B2379738.png)
3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a nitrogen-rich organic compound . It is related to the family of quinolines, which are prominent heterocyclic motifs and crucial building blocks in creating physiologically active compounds .
Synthesis Analysis
The synthesis of this compound involves microwave-assisted methods . The synthesis of related compounds, such as formazan and verdazyl radical, has been reported along with their crystal structures .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallography . The crystal structures of related compounds have also been reported .Physical And Chemical Properties Analysis
The physical properties of this compound have been characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Scientific Research Applications
Synthesis and Structural Analysis
Quinoxaline derivatives, including structures related to "3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline," are recognized for their significance in pharmaceutical applications. The synthesis of isoxazolquinoxaline derivatives has been achieved, showcasing their potential as anti-cancer drugs. These compounds are synthesized through a series of reactions involving chloroform and sodium hypochlorite, with their structures confirmed by H NMR, LC-MS spectra, and X-ray diffraction technique. DFT calculations and Hirshfeld surface studies further provide insights into their molecular dynamics and stability, emphasizing their potential in designing novel therapeutics (Abad et al., 2021).
Antimicrobial and Antiviral Activity
Compounds structurally related to "this compound" exhibit a range of biological activities. For example, pyrazoloquinoline derivatives have shown antimicrobial and antiviral properties. Research on hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives indicates their potential value in developing new antimicrobial and antiviral agents, highlighting the diversity of applications in medicinal chemistry (Kumara et al., 2016).
Material Science and Fluorescence Studies
Pyrazolo[3,4-b]quinoline derivatives are also significant in material science, particularly in organic light-emitting diodes (OLEDs). The synthesis and study of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents demonstrate their utility as emitting materials in OLEDs, contributing to advancements in display technology (T. and et al., 2001). Moreover, the fluorescence properties of these derivatives have been explored, showing their potential in light-emitting applications and as sensors, given their response to environmental changes (Mu et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazolo-quinoline analogue . Its primary target is the Enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a critical enzyme involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .
Mode of Action
The compound interacts with its target, InhA, by binding to an intrasubunit cavity . This interaction activates the channel via a mechanism that is distinct from conventional agonists . The binding of the compound to InhA inhibits the synthesis of mycolic acids, thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The compound’s action affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the production of mycolic acids, leading to a deficiency in the bacterial cell wall. This disruption can inhibit the growth and proliferation of the bacteria .
Pharmacokinetics
Similar compounds have been shown to exhibit favorable pharmacokinetic properties
Result of Action
The compound’s action results in significant antitubercular activity . Six derivatives of the compound displayed very significant activity at 1.6 µg/mL concentration and were found to be more active than the standard drug, pyrazinamide . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCNLMKEPJMUNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)
![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)



![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)